Lithium oxalate

Descripción general

Descripción

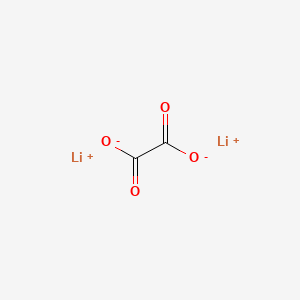

Lithium oxalate is an organic compound with the chemical formula Li₂C₂O₄. It is a salt formed from lithium metal and oxalic acid. The compound consists of lithium cations (Li⁺) and oxalate anions (C₂O₄²⁻). This compound is a colorless crystalline solid that is soluble in water and converts to lithium oxide when heated .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing lithium oxalate is the direct neutralization of oxalic acid with lithium hydroxide. The reaction is as follows: [ 2 \text{LiOH} + \text{H₂C₂O₄} \rightarrow \text{Li₂C₂O₄} + 2 \text{H₂O} ] This reaction typically occurs at a temperature range of 50-80°C, with continuous stirring to ensure complete reaction .

Industrial Production Methods: In industrial settings, high-purity this compound can be prepared by dissolving oxalic acid in water and then slowly adding it to a lithium hydroxide solution. The mixture is stirred until a clear solution is obtained, followed by filtration to remove impurities. The solution is then cooled to room temperature, allowing this compound to precipitate out. The precipitate is collected and dried .

Types of Reactions:

Decomposition: this compound decomposes when heated to temperatures between 410-500°C, forming lithium carbonate and carbon monoxide: [ \text{Li₂C₂O₄} \rightarrow \text{Li₂CO₃} + \text{CO} ]

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly in the context of lithium-ion batteries where it serves as a prelithiation additive.

Common Reagents and Conditions:

Oxalic Acid and Lithium Hydroxide: Used in the synthesis of this compound.

High Temperatures: Required for the decomposition of this compound.

Major Products:

Lithium Carbonate (Li₂CO₃): Formed during the thermal decomposition of this compound.

Carbon Monoxide (CO): Also produced during decomposition.

Aplicaciones Científicas De Investigación

Electrochemical Applications

1.1. Battery Manufacturing

Lithium oxalate is increasingly recognized as a significant precursor in the production of lithium-ion batteries. It serves as a cathode prelithiation agent, enhancing the initial capacity and efficiency of battery cells. Recent studies have demonstrated that this compound-based composite microspheres can significantly improve the charge capacity of electrodes such as LiFePO. For instance, the introduction of this compound increased the charge capacity from 166.6 mAh g to 218.7 mAh g, indicating a substantial enhancement in performance .

1.2. Corrosion Inhibition

This compound has been employed as a leachable corrosion inhibitor in organic coatings for aluminum alloys, such as AA2024-T3. When incorporated into coatings, lithium salts can leach out and form protective layers that inhibit corrosion under neutral salt spray conditions. The protective layers consist of three distinct regions: a dense layer near the substrate, a porous middle layer, and an outer flake-shaped layer . This application highlights this compound's role in extending the lifespan of materials exposed to harsh environments.

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for the synthesis of various lithium salts, which are crucial for developing medications used in treating mood disorders and other health conditions. Its role as an intermediate in chemical reactions underscores its importance in drug formulation .

Material Science Applications

3.1. Cathode Materials

Research has shown that this compound can be integrated into polyanionic cathodes for lithium-ion batteries, providing dual-redox capabilities that enhance electrochemical performance without gas evolution during charge/discharge cycles . The incorporation of this compound into these materials allows for high-capacity storage and improved safety profiles.

3.2. Synthesis of Composite Materials

This compound can be combined with other materials to create composites with tailored properties for specific applications. For example, studies have explored its use alongside cobalt oxide (CoO) and conductive carbon black (KB) to form microspheres that enhance electrochemical performance . The resulting materials exhibit uniform distribution of components and improved electrochemical characteristics.

Industrial Applications

In industrial settings, this compound is used not only in battery production but also as an analytical reagent and reducing agent in various chemical processes . Its high purity and stability make it suitable for applications requiring stringent quality control.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Electrochemistry | Battery manufacturing | Increased charge capacity and efficiency |

| Corrosion inhibition | Formation of protective layers on aluminum alloys | |

| Pharmaceuticals | Drug synthesis | Intermediate for various lithium salts |

| Material Science | Cathode materials | Dual-redox capabilities enhancing battery performance |

| Composite material synthesis | Tailored properties for specific applications |

Case Studies

- Battery Performance Enhancement : A study demonstrated that adding this compound to LiFePO electrodes resulted in an increase in charge capacity by approximately 52 mAh g, showcasing its effectiveness as a prelithiation agent .

- Corrosion Protection : Research on AA2024-T3 aluminum alloy indicated that coatings containing this compound provided significant corrosion protection compared to uncoated samples, highlighting its utility in extending material longevity .

Mecanismo De Acción

The mechanism by which lithium oxalate exerts its effects, particularly in lithium-ion batteries, involves its decomposition to provide additional active lithium. This helps in the formation of a superior SEI, leading to enhanced cycling stability and improved battery performance .

Comparación Con Compuestos Similares

- Sodium Oxalate (Na₂C₂O₄)

- Potassium Oxalate (K₂C₂O₄)

- Beryllium Oxalate (BeC₂O₄)

- Magnesium Oxalate (MgC₂O₄)

- Calcium Oxalate (CaC₂O₄)

- Strontium Oxalate (SrC₂O₄)

- Barium Oxalate (BaC₂O₄)

Comparison: Lithium oxalate is unique among these compounds due to its specific applications in lithium-ion batteries as a prelithiation additive. Its ability to decompose at relatively low voltages and provide additional active lithium makes it particularly valuable in enhancing battery performance .

Actividad Biológica

Lithium oxalate (Li2C2O4) is a lithium salt that has garnered attention in various fields, including pharmacology and materials science. This article explores its biological activity, examining its pharmacological effects, potential therapeutic applications, and implications for human health.

This compound is an inorganic compound formed by lithium and oxalic acid. Its unique properties allow it to interact with biological systems in several ways:

- Lithium Ion Release : Lithium ions (Li+) are known for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. This compound can release Li+ ions, contributing to similar therapeutic effects as other lithium salts like lithium carbonate (Li2CO3) .

- Oxalate Toxicity : While lithium has beneficial effects, oxalate can be toxic at high concentrations. It can lead to conditions such as nephrotoxicity and secondary oxalosis, particularly in patients receiving high doses of lithium .

1. Mood Stabilization

Lithium compounds are predominantly used for mood stabilization in bipolar disorder. This compound's ability to release lithium ions makes it a candidate for similar therapeutic use. Studies suggest that lithium's mechanism involves the inhibition of glycogen synthase kinase 3 beta (GSK3β), which plays a role in mood regulation .

2. Nephrotoxicity

Research has shown that lithium therapy can lead to nephrogenic diabetes insipidus (NDI), characterized by excessive urination and thirst due to impaired kidney function . A case study highlighted a patient who developed secondary oxalosis following lithium treatment combined with xylitol infusion, emphasizing the need for careful monitoring of renal function in patients receiving lithium therapy .

Case Study 1: Lithium-Induced Nephrotoxicity

A 39-year-old male with a history of psychiatric disorders was treated with lithium for six years. He developed NDI postoperatively after receiving xylitol, leading to severe metabolic acidosis and secondary oxalosis. This case underscores the risks associated with lithium therapy, particularly concerning renal health .

| Parameter | Day 15 | Day 20 |

|---|---|---|

| Serum Lithium Level (mEq/mL) | 0.89 | - |

| Serum Creatinine Level (mg/dL) | 1.05 | 4.74 |

| Urine Volume (mL/day) | - | 10,000 |

Case Study 2: Therapeutic Efficacy

In another study, this compound was explored as an additive in anode-free lithium batteries, where it acted as a reservoir for lithium ions, potentially extending the lifespan of these batteries . This application demonstrates the versatility of this compound beyond traditional medical uses.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Corrosion Inhibition : this compound has been shown to act as a corrosion inhibitor in organic coatings for aluminum alloys, demonstrating its utility in materials science .

- Electrode Additive : In energy storage applications, this compound serves as an electrode additive that enhances performance by providing a stable source of Li+ ions .

Análisis De Reacciones Químicas

Thermal Decomposition

Lithium oxalate decomposes under controlled heating:

Primary Reaction (410–500°C):

-

Endothermic process confirmed by thermogravimetric analysis (TGA) .

-

Crystal Structure: Monoclinic system (a = 3.400 Å, b = 5.156 Å, c = 9.055 Å, β = 95.60°) .

Secondary Decomposition (Higher Temperatures):

Li₂CO₃ may further decompose to Li₂O and CO₂, though this is not explicitly detailed in the provided sources .

Reduction in Li-Ion Batteries

Li₂C₂O₄ forms during the reduction of lithium bis(oxalato)borate (LiBOB), a common electrolyte additive:

Reaction Pathway (Below 1.8 V vs. Li/Li⁺):

Electrocatalytic Decomposition

Composite microspheres (Li₂C₂O₄ + Co₃O₄ + carbon) exhibit enhanced decomposition kinetics:

Reaction:

-

Catalytic Effect: Co₃O₄ lowers decomposition voltage from 4.11 V (without catalyst) to 3.93 V .

-

Confirmed by differential electrochemical mass spectrometry (DEMS) .

Redox Activity in Battery Cathodes

Li₂Fe(C₂O₄)₂ demonstrates dual cationic (Fe²⁺/Fe³⁺) and anionic (C₂O₄²⁻) redox activity:

Mechanism:

-

Capacity Contribution: ~150 mAh g⁻¹ (Fe redox: ~80 mAh g⁻¹; oxalate redox: ~70 mAh g⁻¹) .

-

No CO₂ evolution observed during cycling, confirming oxalate stability .

Table 1: Decomposition Pathways of this compound

Mechanistic Insights

Propiedades

IUPAC Name |

lithium;2-hydroxy-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Li/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUUIDJNCBRHDV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(=O)(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HLiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635487 | |

| Record name | Lithium hydrogen ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30903-87-8 | |

| Record name | Lithium hydrogen ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanedioic acid, lithium salt (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of lithium oxalate?

A1: this compound has the molecular formula Li₂C₂O₄ and a molecular weight of 101.9 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have employed various spectroscopic methods to analyze this compound, including Fourier transform infrared spectroscopy (FTIR) [, , ], Raman spectroscopy [, ], X-ray photoelectron spectroscopy (XPS) [, , , , ], nuclear magnetic resonance (NMR) spectroscopy [, , , ], and electron spin resonance (ESR) spectroscopy []. These techniques provide insights into the compound's structure, bonding, and interactions within battery systems.

Q3: How does this compound contribute to the lifespan of anode-free lithium metal batteries (AFLMBs)?

A3: In AFLMBs, this compound acts as a "sacrificial salt" when added to the cathode. Upon oxidation, it decomposes into carbon dioxide (CO₂) and lithium ions [, ]. This process provides a supplementary lithium source, mitigating the loss of active lithium due to dendrite formation and dead lithium buildup, thus improving cycle life [].

Q4: What is the thermal stability of this compound in lithium-ion battery electrolytes?

A4: Research indicates that this compound exhibits poor thermal stability in the presence of lithium hexafluorophosphate (LiPF₆), a common electrolyte salt. When heated in dimethyl carbonate (DMC), a common electrolyte solvent, this compound and LiPF₆ react to produce carbon dioxide, lithium fluoride, and lithium difluorophosphate (LiPO₂F₂) []. This decomposition contributes to the instability of the solid electrolyte interphase (SEI) layer in batteries.

Q5: Does this compound dissolve in lithium-ion battery electrolytes?

A5: this compound exhibits limited solubility in dimethyl carbonate (DMC) compared to other lithium salts found in SEI films. Its solubility is lower than that of lithium methyl carbonate, lithium ethyl carbonate, lithium hydroxide, and lithium fluoride []. This limited solubility influences its behavior and distribution within the battery system.

Q6: How does this compound impact the formation of the solid electrolyte interphase (SEI)?

A6: this compound contributes to SEI formation through its decomposition products. It forms during the initial charging cycles as a result of electrolyte reduction on the graphite anode surface [, ]. The presence of this compound, along with other reduction products like lithium ethylene dicarbonate (LEDC) and lithium fluoride (LiF), influences the SEI's composition and properties, impacting battery performance.

Q7: What is the role of this compound in electrocatalytic carbon dioxide conversion?

A7: Research has demonstrated the use of a copper complex to convert carbon dioxide into oxalate []. In this process, this compound precipitates out of the solution when treated with a soluble lithium salt. This highlights a potential application of this compound in carbon dioxide capture and utilization technologies.

Q8: Are there other applications of this compound besides batteries?

A8: Yes, this compound has found applications in other areas. For instance, it is used as a retention modifier in ion chromatography for separating ammonium ions from other cations in environmental water samples []. Additionally, it has shown potential in the synthesis of lithium niobate (LiNbO₃) ultrafine powders, valuable materials for various electronic applications [].

Q9: How can this compound be recovered from lithium-ion battery waste?

A9: One method for recovering this compound from spent lithium-ion batteries involves leaching with oxalic acid []. This process selectively extracts lithium in the form of this compound, allowing for its separation and potential reuse. This approach contributes to sustainable battery recycling and reduces the environmental impact associated with battery waste.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.